1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

Description

Overview of Fluorinated Alcohols in Contemporary Chemical Research

Fluorinated alcohols are a class of organic compounds that have garnered significant attention in modern chemical research due to their distinctive physicochemical properties. nih.govalfa-chemistry.com These properties, which include high polarity, strong hydrogen bond-donating capabilities, low nucleophilicity, and high thermal stability, set them apart from their non-fluorinated counterparts. alfa-chemistry.comtcichemicals.comrochester.edu The introduction of fluorine atoms into an alcohol molecule dramatically alters its electronic and steric characteristics, leading to unique solvent behaviors and reactivity. ontosight.aiwikipedia.org

In contemporary chemical research, fluorinated alcohols are widely utilized as solvents, co-solvents, and additives in a diverse range of applications. wikipedia.org Their ability to dissolve a wide array of substances, including polar polymers and peptides that are insoluble in common organic solvents, makes them invaluable in both synthetic and analytical chemistry. rochester.edunbinno.com Prominent examples of fluorinated alcohols that have found extensive use include 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE). alfa-chemistry.comwikipedia.org These compounds have been instrumental in advancing various fields, from organic synthesis and catalysis to materials science and biochemistry. alfa-chemistry.comontosight.ainih.gov Their unique solvating power can stabilize reactive intermediates and enhance reaction rates and selectivity, often enabling chemical transformations that are difficult to achieve in conventional media. nbinno.comresearchgate.net

Distinctive Structural Features of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

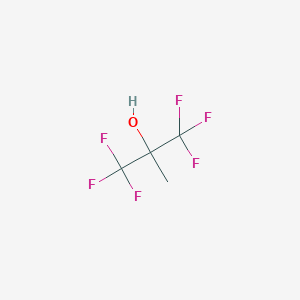

This compound, commonly abbreviated as HFMIP, is a fluorinated tertiary alcohol with the chemical formula C4H4F6O. nih.gov Its structure is characterized by a central carbon atom bonded to a hydroxyl group (-OH), a methyl group (-CH3), and two trifluoromethyl groups (-CF3). sigmaaldrich.com This arrangement of bulky and highly electronegative trifluoromethyl groups flanking the hydroxyl group is central to its unique properties.

Below is a table summarizing some of the key physicochemical properties of HFMIP:

| Property | Value |

| Molecular Formula | C4H4F6O |

| Molecular Weight | 182.06 g/mol |

| Boiling Point | 60-62 °C |

| Density | 1.484 g/mL at 25 °C |

| pKa | ~8.3 |

Note: The presented data is a compilation from multiple sources and may have slight variations.

Historical Context of HFMIP's Emergence in Scientific Applications

While the broader class of fluorinated alcohols, particularly HFIP, has been a subject of academic and industrial research for several decades, the emergence of this compound (HFMIP) in specialized scientific applications is a more recent development. The initial synthesis and investigation of many fluorinated compounds date back to the mid-20th century, driven by the burgeoning field of organofluorine chemistry.

The specific and prominent application of HFMIP appears to have gained traction with the advancement of sophisticated analytical techniques, most notably in the field of liquid chromatography-mass spectrometry (LC-MS) for the analysis of oligonucleotides. nih.govnih.gov Research in this area highlighted that while HFIP was a significant improvement over traditional mobile phase modifiers, its performance could be surpassed by other fluorinated alcohols under specific conditions. nih.gov It was discovered that for certain applications, particularly when used with more hydrophobic ion-pairing agents, HFMIP could provide enhanced mass spectrometry signal intensity for oligonucleotides compared to HFIP. nih.govnih.gov This discovery marked a key point in the recognition of HFMIP as a valuable tool for bioanalytical chemists.

Significance of HFMIP in Advanced Materials and Synthetic Methodologies

The significance of this compound in advanced materials and synthetic methodologies stems from its unique combination of properties that can be leveraged to achieve specific outcomes. While not as ubiquitously used as HFIP, HFMIP has carved out a niche in several specialized areas.

In the realm of synthetic methodologies, HFMIP is utilized as a solvent and an activator in certain chemical reactions. For instance, it has been employed in the chemical fixation of carbon dioxide onto epoxides. Its ability to form strong hydrogen bonds can facilitate reactions by activating substrates and stabilizing transition states.

A particularly notable application of HFMIP is in the field of analytical chemistry, specifically as a mobile phase modifier in ion-pair reversed-phase liquid chromatography-mass spectrometry (IP-RP-LC-MS) for the analysis of oligonucleotides. researchgate.net In this context, HFMIP has been shown to significantly enhance the mass spectrometry signal intensity of oligonucleotides when used in conjunction with hydrophobic ion-pairing agents like N,N-dimethylcyclohexylamine (DMCHA). researchgate.net This enhancement is attributed to the more hydrophobic nature of HFMIP compared to HFIP, which leads to a more favorable interaction with the hydrophobic ion-pairing agent. nih.gov This improved performance allows for lower detection limits and more sensitive analysis of these important biomolecules.

Furthermore, HFMIP has been used in the preparation of volatile sodium, yttrium, and zirconium fluoroalkoxides, which can serve as precursors for the synthesis of advanced materials. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDXJYBXPOMIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883576 | |

| Record name | Hexafluoro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-14-6 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 1,1,1,3,3,3 Hexafluoro 2 Methyl 2 Propanol

Established Synthetic Pathways for HFMIP

The primary and most established route for the synthesis of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol involves the use of hexafluoroacetone (B58046) as a key precursor. The strong electron-withdrawing nature of the two trifluoromethyl groups renders the carbonyl carbon of hexafluoroacetone highly electrophilic and susceptible to nucleophilic attack.

Synthetic Protocols from Hexafluoroacetone Precursors

The synthesis of HFMIP from hexafluoroacetone is typically achieved through the addition of a methyl nucleophile. Organometallic reagents, such as Grignard reagents and organolithium compounds, are the most common sources for the methyl anion.

A general synthetic protocol involves the slow addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or an organolithium reagent like methyllithium (B1224462) (CH₃Li), to a solution of hexafluoroacetone in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the exothermic reaction. The reaction mixture is then quenched with an aqueous acidic solution to protonate the resulting alkoxide and yield this compound.

The reaction can be summarized as follows:

(CF₃)₂CO + CH₃MgBr → (CF₃)₂C(CH₃)OMgBr (CF₃)₂C(CH₃)OMgBr + H₃O⁺ → (CF₃)₂C(CH₃)OH + Mg(OH)Br

While specific yields for this reaction are not widely reported in publicly available literature, similar reactions with other perfluorinated ketones proceed in good yields under controlled conditions.

Reductive Synthesis Approaches

The term "reductive synthesis" in the context of this compound formation can be broadly interpreted as the transformation of the carbonyl group of hexafluoroacetone into a hydroxyl group. However, it is more accurately described as a nucleophilic addition of a methyl group rather than a reduction in the classical sense of adding hydrogen or increasing the number of C-H bonds. The oxidation state of the carbonyl carbon is reduced upon formation of the tertiary alcohol.

This nucleophilic addition pathway is the primary method for introducing the methyl group and forming the tertiary alcohol functionality of HFMIP.

Mechanistic Studies of HFMIP Formation

The mechanism of this compound formation follows the well-established model of nucleophilic addition to a carbonyl group. The key steps are:

Nucleophilic Attack: The nucleophilic carbon of the methyl organometallic reagent attacks the electrophilic carbonyl carbon of hexafluoroacetone. The presence of two trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl carbon, facilitating this attack.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. The bonding electrons from the carbonyl π-bond move to the oxygen atom, resulting in a negatively charged oxygen.

Protonation: In a subsequent workup step, the alkoxide intermediate is protonated by an acid (e.g., from an aqueous acid solution), yielding the final product, this compound.

The high reactivity of hexafluoroacetone towards nucleophiles is a key factor in the feasibility of this synthesis.

Advanced Synthetic Methodologies

Advanced synthetic methodologies for this compound are focused on improving efficiency, reducing costs, and utilizing potentially impure starting materials.

Catalytic Reduction of Impure Hexafluoroacetone Feedstocks

The synthesis of HFMIP from impure hexafluoroacetone feedstocks presents a significant challenge. Impurities in the hexafluoroacetone stream can interfere with the organometallic reagents used for methylation. For instance, protic impurities would quench the Grignard or organolithium reagent, reducing the yield and requiring the use of excess reagent.

Investigation of Catalyst Composition and Reaction Conditions

Currently, the synthesis of this compound is primarily a stoichiometric reaction involving organometallic reagents, and as such, does not typically employ a catalyst for the key C-C bond-forming step.

However, research into catalytic methods for the formation of fluorinated alcohols is an active area. Potential future developments could involve:

Catalytic Methylation: The development of catalysts that can facilitate the methylation of hexafluoroacetone using less reactive and more stable methylating agents than Grignard or organolithium reagents.

One-Pot Processes: Designing catalytic systems that allow for the synthesis and subsequent methylation of hexafluoroacetone in a single reaction vessel, potentially from more readily available starting materials.

Investigations into these areas would likely focus on transition metal catalysts and the optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading to achieve high selectivity and yield of HFMIP.

Optimization of Temperature and Pressure for Enhanced Conversion

The synthesis of this compound (HFMIP) is commonly achieved via the nucleophilic addition of a methyl organometallic reagent, such as a methyl Grignard reagent (CH₃MgX), to hexafluoroacetone. This reaction is a classic example of carbon-carbon bond formation where the nucleophilic methyl group attacks the electrophilic carbonyl carbon of hexafluoroacetone.

While specific literature detailing the optimization of temperature and pressure for this exact conversion is limited, the general principles of Grignard reactions provide a framework for enhancing conversion and yield. numberanalytics.commt.comresearchgate.net Temperature control is the most critical parameter. numberanalytics.com The formation of the Grignard reagent itself and its subsequent reaction with the carbonyl compound are highly exothermic. mt.comresearchgate.net Therefore, reactions are typically carried out at low to moderate temperatures, often between -78°C and 0°C, to manage the reaction rate, prevent side reactions, and improve selectivity. numberanalytics.comdtu.dk Maintaining a low temperature is essential for controlling the formation of undesired byproducts. dtu.dk

The reaction is generally conducted at atmospheric pressure under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by moisture or oxygen. researchgate.net Optimization involves the slow, controlled addition of one reactant to the other with efficient stirring to ensure homogenous mixing and to dissipate the heat generated during the reaction. numberanalytics.comblogspot.com Consequently, optimization focuses on thermal management rather than pressure variation.

Chemical Transformations and Derivatization Reactions of HFMIP

The unique electronic properties conferred by the two trifluoromethyl groups make HFMIP a valuable precursor in the synthesis of specialized chemical compounds, including fluoroalkoxide complexes and fluorinated ethers.

Synthesis of Fluoroalkoxide Complexes

The acidic nature of the hydroxyl proton in HFMIP facilitates its conversion into the corresponding hexafluoro-tert-butoxy alkoxide anion, [CH₃C(CF₃)₂O]⁻. This anion serves as a ligand for synthesizing a variety of metal complexes.

Volatile sodium yttrium fluoroalkoxides incorporating the HFMIP ligand can be prepared through standard salt metathesis or alcoholysis reactions. A common synthetic strategy involves the reaction of an yttrium precursor, such as anhydrous yttrium(III) chloride (YCl₃), with a sodium salt of the fluoroalcohol, sodium 1,1,1,3,3,3-hexafluoro-2-methyl-2-propoxide (Na-HFMIP). wikipedia.org This reaction, typically performed in an anhydrous solvent, would precipitate sodium chloride, yielding the desired yttrium fluoroalkoxide complex.

An alternative route involves the reaction of an organometallic yttrium complex, such as a trialkyl yttrium compound, with the HFMIP alcohol directly. nih.gov This acid-base reaction eliminates an alkane and forms the yttrium-fluoroalkoxide bond. nih.gov The volatility of the resulting complexes makes them suitable for applications in materials science, such as chemical vapor deposition.

The synthesis of volatile zirconium fluoroalkoxides can be achieved through the direct alcoholysis of zirconium(IV) chloride (ZrCl₄). ias.ac.inchemicalbook.com The reaction between ZrCl₄ and HFMIP leads to the substitution of chloride ligands with fluoroalkoxide groups, releasing hydrogen chloride as a byproduct. ias.ac.in The stoichiometry of the reaction can be controlled to produce partially substituted intermediates (e.g., ZrCl₃(ORf), ZrCl₂(ORf)₂) or the fully substituted complex Zr(ORf)₄, where ORf represents the HFMIP-derived alkoxide. The reaction progress is governed by factors such as the ratio of reactants and the removal of the HCl byproduct. These zirconium complexes are noted for their volatility.

| Reactants | Product Class | Reference |

| Zirconium(IV) chloride (ZrCl₄) | Volatile zirconium | ias.ac.inchemicalbook.com |

| This compound (HFMIP) | fluoroalkoxides |

Ethyl zinc fluoroalkoxide complexes are synthesized by reacting diethylzinc (B1219324) (ZnEt₂) with this compound. This is an acid-base reaction where the acidic proton of the alcohol reacts with one of the ethyl groups of the diethylzinc, eliminating ethane (B1197151) gas and forming a zinc-alkoxide bond. The resulting product is an ethyl zinc fluoroalkoxide, EtZnOC(CH₃)(CF₃)₂. The reaction is analogous to the well-documented reaction between diethylzinc and non-fluorinated alcohols like isopropanol.

| Reactants | Product | Reaction Type | Reference |

| Diethylzinc (Zn(CH₂CH₃)₂) | Ethyl zinc 1,1,1,3,3,3-hexafluoro-2-methyl-2-propoxide | Acid-base | |

| This compound (HFMIP) | (EtZnOC(CH₃)(CF₃)₂) |

Synthesis of Per- and Polyfluoroethers Precursors

HFMIP serves as a key precursor for the synthesis of per- and polyfluoroethers. A significant pathway for this transformation is the nucleophilic addition of the alcohol to activated alkenes, such as vinyl ethers. lookchem.com Research on the closely related compound, hexafluoroisopropanol (HFIP), has shown that it can add to vinyl ethers without the need for an external catalyst. lookchem.comresearchgate.net This "self-promoted" reaction is facilitated by the high acidity and strong hydrogen-bonding capability of the fluoroalcohol, which polarizes the vinyl ether and stabilizes the resulting cationic intermediate. lookchem.comresearchgate.net

By analogy, HFMIP can react with various vinyl ethers (e.g., 3,4-dihydro-2H-pyran, 2,3-dihydrofuran) to afford the corresponding fluoroalkoxy acetals, which are a class of polyfluoroethers. The reaction proceeds by mixing the vinyl ether in an excess of HFMIP at room temperature, followed by the removal of the excess alcohol to isolate the product. lookchem.com This method provides a direct and efficient route to functionalized polyfluoroethers.

| Reactant 1 | Reactant 2 | Product Class | Key Feature | Reference |

| This compound (HFMIP) | Vinyl Ethers (e.g., Dihydropyran) | Polyfluoroether Acetals | Self-promoted reaction, no catalyst needed | lookchem.comresearchgate.net |

Formation of Vanadium-Alkylidene Complexes

This compound serves as a key reactant in the synthesis of Vanadium-Alkylidene complexes. sigmaaldrich.com These high-oxidation-state vanadium complexes are significant in the field of organometallic chemistry, particularly for their catalytic activities in reactions like Ring-Opening Metathesis Polymerization (ROMP).

The synthesis typically involves the reaction of a vanadium precursor with an appropriate ligand set. The hexafluoro-tert-butoxy group, derived from this compound, acts as a sterically demanding and electron-withdrawing alkoxide ligand. This ligand is introduced to the vanadium center, influencing the stability and reactivity of the resulting alkylidene complex. The reaction is generally carried out in a non-polar solvent such as hexane. sigmaaldrich.com The presence of the fluorinated alkoxide ligand is crucial in modulating the electronic properties of the vanadium center, which in turn affects the catalytic performance of the complex.

The general structure of these catalysts can be represented as V(NR)(CHR')(X)(L), where X is an alkoxide ligand. The use of fluorinated alkoxides, such as the one derived from this compound, has been a strategy to fine-tune the catalytic behavior of these systems.

Derivatization to 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate

This compound can be derivatized to form the corresponding tertiary perchlorate (B79767), 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate. sigmaaldrich.com This conversion represents the formation of a covalent perchlorate, a class of compounds known for their energetic properties.

The synthesis is achieved through the reaction of the sodium salt of the alcohol with dichlorine heptoxide (Cl₂O₇) in a carbon tetrachloride (CCl₄) solvent. sigmaaldrich.comacs.org The first step involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. sigmaaldrich.com This nucleophilic alkoxide then attacks one of the chlorine atoms in dichlorine heptoxide, leading to the formation of the alkyl perchlorate and a chlorate (B79027) byproduct.

This reaction provides a direct pathway to introduce the perchlorate group, yielding a fluorinated tertiary alkyl perchlorate. The resulting compound, obtained as a solution in carbon tetrachloride, can then be utilized as an alkylating agent in further chemical syntheses. acs.org

Reaction Summary

| Starting Material | Reagents | Product |

|---|

Hfmip As a Specialized Solvent in Organic Synthesis

General Solvent Capabilities of HFMIP in Organic Transformations

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, also known as hexafluoro-tert-butanol, is a fluorinated tertiary alcohol. Its distinct physicochemical properties, largely dictated by the presence of two trifluoromethyl groups, set it apart from conventional protic solvents. While it is used as a solvent and in the preparation of various compounds, its capabilities in organic transformations are an area of ongoing investigation.

The ability of a solvent to stabilize charged intermediates is crucial in many organic reactions. While comprehensive studies detailing the stabilization of various ionic species by HFMIP are not extensively documented, its highly polar nature, a consequence of the electron-withdrawing trifluoromethyl groups, suggests a capacity to solvate and stabilize cationic intermediates. This property is theoretically beneficial in reactions proceeding through carbocationic pathways. However, the steric bulk of the tertiary structure of HFMIP may influence its interaction with and stabilization of such species compared to less hindered fluorinated alcohols.

The impact of HFMIP on reaction rates is not as broadly established as that of other fluorinated solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). The unique combination of high polarity, low nucleophilicity, and strong hydrogen-bond donating ability, characteristic of fluorinated alcohols, is known to influence reaction kinetics. In theory, by stabilizing transition states and ionic intermediates, HFMIP could enhance the rates of certain organic reactions. However, empirical data and dedicated studies on its general rate-enhancing effects across a wide spectrum of organic transformations are limited.

Applications in Specific Organic Reactions

The utility of a solvent is often best demonstrated through its application in specific, well-known organic reactions. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, serves as a key benchmark for evaluating the performance of specialized solvents.

Friedel-Crafts reactions, which involve the electrophilic aromatic substitution to form new carbon-carbon bonds, are traditionally catalyzed by strong Lewis or Brønsted acids. The choice of solvent is critical as it can influence the reactivity of the catalyst and the stability of the intermediates.

In the context of Friedel-Crafts acylation, research has explored the use of fluorinated alcohols as promoters or solvents. However, studies directly comparing the efficacy of different fluorinated alcohols have yielded interesting results. In one study, while 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) was effective in promoting the intermolecular Friedel-Crafts acylation, this compound (referred to as perfluoro-tert-butyl alcohol or PFTB in the study) was found to be ineffective, with the reaction yielding only the starting materials. acs.org This suggests that despite its fluorination, the specific structure of HFMIP may not be conducive to facilitating this particular type of transformation under the studied conditions.

The table below summarizes the comparative results of using different fluorinated alcohols as solvents in a specific Friedel-Crafts acylation reaction.

| Solvent | Product Yield |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Product Formed |

| This compound (HFMIP/PFTB) | No Reaction (Starting Materials Recovered) |

| 2,2,2-Trifluoroethanol (B45653) (TFE) | Solvolysis of Acyl Chloride |

This data is based on a specific intermolecular Friedel-Crafts acylation reaction and may not be representative of all such reactions.

Information regarding the specific use and efficacy of this compound as a solvent or promoter for Friedel-Crafts alkylation reactions is not extensively available in the reviewed literature. While the general properties of fluorinated alcohols suggest potential utility in reactions involving carbocationic intermediates, the demonstrated ineffectiveness of HFMIP in the related acylation reaction raises questions about its broader applicability in Friedel-Crafts chemistry. Further research is needed to fully elucidate the role, if any, of HFMIP in promoting Friedel-Crafts alkylation reactions.

Friedel-Crafts Reactions

Metal-Free C3-Hydroxydifluoromethylation of Imidazo[1,2-a]pyridines

A significant advancement in the functionalization of imidazo[1,2-a]pyridines involves a metal-free, direct C(sp²)-H hydroxydifluoromethylation. mdpi.comresearchgate.net This method utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to promote a Friedel-Crafts-type reaction between imidazo[1,2-a]pyridines and difluoroacetaldehyde (B14019234) ethyl hemiacetal at room temperature. mdpi.comnih.gov The process is distinguished by its operational simplicity, high efficiency, broad substrate scope, and adherence to green chemistry principles by avoiding transition metals and oxidants. mdpi.comnih.gov

Mechanism of Difluoroacetaldehyde Activation

The reaction is thought to proceed through a Friedel-Crafts alkylation pathway promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). mdpi.com The high polarity and strong hydrogen-bond-donating ability of HFIP are crucial for the activation of the difluoroacetaldehyde ethyl hemiacetal. mdpi.com

The proposed mechanism commences with the interaction between HFIP, acting as a proton donor, and the difluoroacetaldehyde ethyl hemiacetal. mdpi.com This interaction facilitates the elimination of an ethanol (B145695) molecule to generate difluoroacetaldehyde. mdpi.com Subsequently, a proton exchange with HFIP leads to the formation of a carbonium ion, which activates the difluoroacetaldehyde. mdpi.com This electrophilic activation makes it highly susceptible to nucleophilic attack by the electron-rich imidazo[1,2-a]pyridine (B132010) at the C3 position. mdpi.com This nucleophilic addition results in the formation of an intermediate, which then undergoes dehydrogenation to yield the final C3-hydroxydifluoromethylated product. mdpi.com

Scope and Limitations of Imidazo[1,2-a]pyridine Substrates

The HFIP-promoted hydroxydifluoromethylation demonstrates a broad substrate scope, accommodating a variety of substituents on the imidazo[1,2-a]pyridine core. mdpi.comresearchgate.net Both electron-donating and electron-withdrawing groups are well-tolerated, leading to good to satisfactory yields of the desired products. mdpi.com

Substituents on the C2-phenyl ring of 2-phenylimidazo[1,2-a]pyridines, such as methyl, methoxyl, fluoro, chloro, and bromo groups, react smoothly under the established conditions. mdpi.com The electronic properties of these substituents appear to have a limited effect on the reaction's efficiency, with both electron-rich and halogen-substituted substrates providing high yields. mdpi.com Furthermore, substrates with different heterocyclic rings at the C2 position, like pyridyl and thienyl groups, are also compatible with this transformation. mdpi.com The reaction also extends to imidazo[1,2-a]pyridines with various substituents on the pyridine (B92270) ring. mdpi.com

Table 1: Substrate Scope of 2-Substituted Imidazo[1,2-a]pyridines in C3-Hydroxydifluoromethylation

| Entry | C2-Substituent | Yield (%) |

|---|---|---|

| 1 | Phenyl | 95 |

| 2 | 4-Methylphenyl | 92 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Fluorophenyl | 92 |

| 5 | 4-Chlorophenyl | 88 |

| 6 | 4-Bromophenyl | 85 |

| 7 | 2-Pyridyl | 68 |

Gram-Scale Synthesis and Synthetic Transformations

The practical utility of this protocol is underscored by its successful implementation on a gram scale. mdpi.comresearchgate.net For instance, the reaction of imidazo[1,2-a]pyridine with difluoroacetaldehyde ethyl hemiacetal was successfully carried out on a 5 mmol scale, yielding the desired product in 87% yield, demonstrating the method's applicability for larger-scale preparations. mdpi.com The ability to produce significant quantities of these C3-hydroxydifluoromethylated imidazo[1,2-a]pyridines opens avenues for their use in further synthetic elaborations and potential applications in medicinal chemistry. mdpi.comresearchgate.net

Oxidation Reactions

Perfluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol, have been shown to facilitate selective oxidation reactions. patentdigest.org

Enhancement of Hydrogen Peroxide Reactivity

The use of perfluorinated alcoholic solvents can lead to the electrophilic activation of hydrogen peroxide. patentdigest.org This activation enhances its reactivity, allowing for oxidation reactions to proceed without the need for traditional catalysts. patentdigest.org In the context of epoxidation, 1,1,1,3,3,3-hexafluoro-2-propanol as a solvent can improve the methyltrioxorhenium-catalyzed epoxidation of alkenes using hydrogen peroxide. researchgate.net

Baeyer-Villiger Oxidation of Cyclic Ketones

The Baeyer-Villiger oxidation, a reaction that converts ketones to esters or lactones, can be effectively carried out using hydrogen peroxide as the oxidant in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol. patentdigest.orgwikipedia.orgorganic-chemistry.org This solvent enables the electrophilic activation of hydrogen peroxide, facilitating the oxidation of cyclic ketones to their corresponding lactones. patentdigest.org

Table 2: Baeyer-Villiger Oxidation of Cyclic Ketones

| Ketone | Lactone Product |

|---|---|

| Cyclohexanone | ε-Caprolactone |

| Cyclopentanone | δ-Valerolactone |

Epoxide Ring-Opening Reactions

The activation and subsequent ring-opening of epoxides are fundamental transformations in organic synthesis, providing access to a wide array of functionalized molecules. Fluorinated alcohols, by virtue of their strong hydrogen-bond donating ability and high acidity relative to their non-fluorinated counterparts, are effective promoters for the electrophilic activation of epoxides, facilitating their opening by various nucleophiles.

Lewis Acid-Catalyzed Regioselective Synthesis of Diols

The synthesis of 1,2-diols through the hydrolysis of epoxides is a reaction that can be significantly influenced by the reaction medium. While this transformation can occur with aqueous acid, the use of specialized solvents can enhance the process. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a close structural analog of HFMIP, are known to act as effective promoters in epoxide ring-opening reactions. Their strong hydrogen-bonding ability activates the epoxide ring towards nucleophilic attack.

In reactions requiring Lewis acidic conditions, these fluorinated solvents can enhance the efficacy of the Lewis acid catalyst. While specific studies detailing the use of HFMIP as a solvent for the Lewis acid-catalyzed regioselective synthesis of diols from epoxides are not extensively documented in readily available literature, the known properties of HFMIP suggest its potential utility in this area. The combination of its low nucleophilicity and high ionizing power would be beneficial in stabilizing cationic intermediates formed during the ring-opening process, potentially leading to high regioselectivity. The inherent Lewis acidity of fluorinated alcohols, which can be enhanced by coordination with metal salts, further supports their role in such transformations.

Catalysis of Cyclooctene (B146475) and 1-Octene (B94956) Epoxidation with Hydrogen Peroxide

The epoxidation of alkenes using hydrogen peroxide is a key reaction in green chemistry. The choice of solvent can dramatically influence the rate and efficiency of these reactions. Kinetic studies on the epoxidation of cyclooctene and 1-octene with hydrogen peroxide have been conducted in the closely related solvent 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These studies have revealed a significant catalytic role for the fluorinated solvent itself.

For both the uncatalyzed epoxidation of cyclooctene and the phenylarsonic acid-catalyzed epoxidation of 1-octene, the reaction rate shows a remarkable dependence on the concentration of HFIP. At high concentrations, the reaction rate is dramatically accelerated, exhibiting a dependency that suggests the involvement of large solvent clusters, potentially comprising around 12 HFIP molecules. This behavior indicates that the solvent is not merely an inert medium but an active participant in the catalytic cycle, creating a microenvironment that facilitates the transfer of oxygen from hydrogen peroxide to the alkene. This "solvent-as-catalyst" model bears resemblance to the active sites of enzymes. Given the structural and electronic similarities between HFMIP and HFIP, it is plausible that HFMIP would play a similar catalytic role in these epoxidation reactions.

Allylic Substitution Reactions

Allylic substitution is a cornerstone reaction in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The use of fluorinated alcohols as solvents has been shown to promote the direct substitution of allylic alcohols with a variety of nucleophiles, obviating the need for metal catalysts. Studies conducted in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have demonstrated its effectiveness in facilitating the reaction of aromatic allylic alcohols with nitrogen, silicon, and carbon-based nucleophiles.

The strong ionizing power and hydrogen-bonding ability of HFIP are crucial for activating the allylic alcohol, promoting the departure of the hydroxyl group as water and forming a stabilized allylic cation. This intermediate is then trapped by the nucleophile. Given that HFMIP shares these key solvent properties with HFIP, it is expected to be an equally, if not more, effective medium for promoting such metal-free allylic substitutions. The low nucleophilicity of HFMIP ensures that it does not compete with the intended nucleophile, leading to high yields of the desired substitution products under mild reaction conditions.

Rhodium(I)-Catalyzed Cycloaddition Reactions

Rhodium(I) complexes are powerful catalysts for a variety of cycloaddition reactions, which are efficient methods for the construction of cyclic compounds. The choice of solvent can significantly impact the efficiency and outcome of these transformations. Fluorinated alcohols have emerged as beneficial solvents for Rh(I)-catalyzed cycloadditions, often leading to milder reaction conditions and improved yields. The cationic Rh(I) species, often generated in situ, are highly active in these polar, non-coordinating solvents.

[4+2] Intramolecular Cycloaddition of Ether-Tethered Alkynyl Dienes

The intramolecular Diels-Alder reaction, or [4+2] cycloaddition, is a powerful tool for the synthesis of bicyclic systems. When catalyzed by cationic rhodium(I) species, these reactions can proceed under mild conditions. The use of fluorinated alcohols as solvents, such as HFIP, has been shown to be particularly effective for the intramolecular [4+2] cycloaddition of ester-tethered 1,3-diene-8-yne derivatives.

Table 1: Rh(I)-Catalyzed Intramolecular [4+2] Cycloaddition of an Ester-Tethered Dienyne in a Fluorinated Alcohol (Data derived from a representative system in a fluorinated alcohol like HFIP)

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 2-Propynyl penta-2,4-dienoate | [Rh(COD)Cl]₂ / AgSbF₆ | HFIP | Room Temp. | High |

| 2,4-Pentadienyl propiolate | [Rh(COD)Cl]₂ / AgSbF₆ | HFIP | Room Temp. | High |

[5+2] Cycloaddition of Alkynyl Vinylcyclopropanes

The [5+2] cycloaddition of vinylcyclopropanes (VCPs) with π-systems like alkynes is a highly efficient method for the synthesis of seven-membered rings, a structural motif found in numerous natural products. Rhodium(I) complexes are the most common catalysts for this transformation. The reaction proceeds via the activation of the VCP, followed by coordination of the alkyne and subsequent cyclization.

The use of polar, non-coordinating solvents is often beneficial for these reactions. Fluorinated alcohols such as trifluoroethanol (TFE) have been successfully employed in intermolecular Rh(I)-catalyzed [5+2] cycloadditions of VCPs and ynol ethers. These solvents are thought to stabilize the cationic intermediates and promote the catalytic turnover. Given HFMIP's properties, it is expected to be an excellent solvent for the intramolecular [5+2] cycloaddition of alkynyl vinylcyclopropanes. It would facilitate the formation of the active cationic rhodium species and provide a suitable environment for the cycloaddition to occur efficiently. The table below shows representative yields for a Rh(I)-catalyzed asymmetric [5+2] cycloaddition, highlighting the effectiveness of this catalytic system.

Table 2: Rh(I)-Catalyzed Asymmetric [5+2] Cycloaddition of Alkyne-Vinylcyclopropanes (Illustrative data based on typical yields for this reaction type)

| Alkyne-VCP Substrate | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| N-Tethered Phenylalkyne-VCP | (S)-H₈-BINAP | Toluene | 60 | 95 | 98 |

| O-Tethered Silylalkyne-VCP | (R)-Segphos | Dioxane | 80 | 92 | 97 |

Based on the conducted research, there is a significant lack of specific information regarding the use of This compound (HFMIP) as a solvent for the particular polymers outlined in your request (Polyamides, Polyacrylonitriles, Polyacetals, and Polyesters).

The available scientific and technical literature extensively covers a closely related compound, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , for these exact applications. However, HFIP is a chemically distinct compound from the specified HFMIP.

Due to the strict requirement for scientific accuracy and adherence to the provided outline focusing solely on "this compound," it is not possible to generate the requested article. The detailed research findings and data for HFMIP's solvent properties with respect to the specified polymers are not present in the search results. Using data for the incorrect compound (HFIP) would be scientifically inaccurate and misleading.

Therefore, the article cannot be generated as requested.

Hfmip in Polymer and Material Science

Role as a Solvent for Polymer Synthesis and Processing

Dissolution of Otherwise Insoluble Polymers

: Polyketones

Polyketones are a class of high-performance thermoplastics known for their excellent mechanical properties and chemical resistance. However, their limited solubility in common organic solvents presents a significant challenge for their characterization and processing. While the closely related solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) is recognized as one of the few effective solvents for polyketones, the specific utility of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP) in this area is also of scientific interest. researchgate.netchemicalbook.com

HFMIP, with its fluorinated structure, exhibits unique solvent properties that can be beneficial in the study of polyketones. Although less documented than HFIP for this specific application, its potential lies in its ability to disrupt the strong intermolecular forces within the polyketone chains, thereby facilitating dissolution. The dissolution of polyketones is crucial for various analytical techniques used to determine their molecular weight and structural properties.

The characteristics of HFMIP that make it a potential solvent for challenging polymers like polyketones are rooted in its chemical structure. The presence of two trifluoromethyl groups creates a highly polar and electron-deficient environment, which can interact favorably with the polar ketone groups in the polymer backbone. This interaction helps to overcome the strong chain-to-chain attractions that render polyketones insoluble in many conventional solvents.

Further research into the solvent properties of HFMIP for polyketones could open new avenues for their analysis and processing, potentially leading to the development of new applications for this robust class of polymers.

Applications in Fluorinated Polymer Production

The introduction of fluorine atoms into a polymer backbone can dramatically enhance its properties, leading to materials with exceptional chemical resistance, thermal stability, and low surface energy. This compound can play a role in the synthesis and formulation of such high-performance fluorinated polymers.

Synthesis of Chemically Resistant Polymers

Fluoropolymers are renowned for their outstanding resistance to a wide range of chemicals, a property directly linked to the strength of the carbon-fluorine bond. researchgate.net HFMIP can be utilized in the synthesis of these polymers, either as a specialized solvent or as a building block to incorporate hexafluorinated moieties into the polymer structure.

The use of HFMIP as a solvent in polymerization reactions can be advantageous due to its ability to dissolve fluorinated monomers and polymers, creating a homogeneous reaction medium. This can lead to better control over the polymerization process and the properties of the resulting polymer.

Table 1: Comparison of General Chemical Resistance of Fluoropolymers vs. Non-Fluorinated Polymers

| Property | Fluoropolymers | Non-Fluorinated Polymers (e.g., Polyethylene, Polypropylene) |

| Acid Resistance | Excellent | Good to Poor |

| Base Resistance | Excellent | Good to Poor |

| Solvent Resistance | Excellent | Variable (often swells or dissolves in organic solvents) |

| Oxidizing Agent Resistance | Excellent | Poor to Fair |

This table provides a general comparison. Specific resistance depends on the exact polymer, chemical, concentration, and temperature.

Production of Thermally Stable Polymers

The bulky nature of the hexafluoro-tert-butyl group can restrict the rotational freedom of the polymer chains, leading to a more rigid structure with a higher Tg. This increased rigidity helps the polymer to maintain its mechanical properties at elevated temperatures. Furthermore, the high energy required to break the C-F bonds means that polymers containing these groups will resist thermal degradation at temperatures where conventional polymers would start to break down.

Research in this area focuses on synthesizing novel monomers derived from HFMIP and copolymerizing them with other monomers to create polymers with tailored thermal properties for demanding applications in aerospace, electronics, and automotive industries.

Development of High-Performance Coatings, Adhesives, and Sealants

The unique properties of fluoropolymers, such as low surface energy, chemical inertness, and thermal stability, make them ideal for use in high-performance coatings, adhesives, and sealants. While direct application of HFMIP in formulations is not widely documented in readily available literature, its role as a precursor to fluorinated polymers is significant.

Fluoropolymer-based coatings provide excellent non-stick and anti-fouling surfaces, as well as protection against corrosion and weathering. The incorporation of hexafluorinated groups derived from compounds like HFMIP can enhance these properties.

In the realm of adhesives and sealants, fluoropolymers offer superior performance in extreme environments where conventional materials would fail. They can maintain their adhesive and sealing properties over a wide temperature range and in the presence of harsh chemicals. The development of new fluorinated monomers and polymers, potentially using HFMIP as a starting material, is a key area of research for creating the next generation of high-performance adhesives and sealants.

Hfmip in Analytical Chemistry and Biochemistry

Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS)

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP), a fluorinated alcohol, has emerged as a valuable, albeit less common, alternative to the widely used 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) in the LC-MS analysis of oligonucleotides. researchgate.netnih.govnih.gov While HFIP has been a staple acidic modifier in mobile phases for this purpose, research indicates that other fluorinated alcohols like HFMIP can offer superior performance under specific conditions, particularly when paired with certain ion-pairing agents. researchgate.netnih.gov

In ion-pair reversed-phase liquid chromatography (IP-RPLC) coupled with mass spectrometry, the choice of mobile phase modifier is critical for achieving good chromatographic separation and high sensitivity. chemicalbook.com HFMIP serves as an acidic modifier that can significantly enhance the mass spectrometry signal for oligonucleotides. chemicalbook.com Studies have shown that the optimal choice of fluorinated alcohol is dependent on the ion-pairing (IP) agent used in the mobile phase. researchgate.netnih.gov While HFIP is effective with less hydrophobic IP agents, HFMIP has demonstrated the ability to substantially outperform HFIP when used with more hydrophobic IP agents, leading to a greater MS signal intensity without compromising chromatographic resolution. researchgate.net This makes HFMIP a key component for optimizing LC-MS methods aimed at increasing the sensitivity of oligonucleotide separation. researchgate.net

The performance of HFMIP is particularly notable when used in conjunction with more hydrophobic ion-pairing agents. researchgate.net Research investigating various fluorinated alcohols found that more hydrophobic alcohols generate higher electrospray ionization (ESI) responses when paired with hydrophobic IP agents. researchgate.net For instance, when using N,N-dimethylcyclohexylamine (DMCHA), a hydrophobic IP agent, the mobile phase containing HFMIP can significantly boost the MS signal intensity for molecules like phosphorothioates. researchgate.netchemicalbook.com This enhancement surpasses what can be achieved with combinations of HFIP and other IP agents. researchgate.netchemicalbook.com The superior performance is linked to the properties of HFMIP, which has a larger non-polar surface area and is more hydrophobic than HFIP, as indicated by its log D value. researchgate.net This characteristic allows it to work more effectively with hydrophobic IP agents to improve the analysis of oligonucleotides. researchgate.netsigmaaldrich.com

Below is a data table comparing the physicochemical properties of HFMIP and HFIP.

| Property | This compound (HFMIP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Molecular Formula | C4H4F6O | C3H2F6O |

| Molecular Weight | 182.06 g/mol | 168.04 g/mol |

| pKa | ~9.5 | 9.3 |

| Log D (pH 9) | 1.15 | 0.65 |

| Surface Area | 162.7 Ų | 134.9 Ų |

| Polar Surface Area | 20.2 Ų | 20.2 Ų |

This table presents a comparison of key properties between HFMIP and HFIP, highlighting differences in hydrophobicity (Log D) and size (Surface Area) that influence their performance in LC-MS. researchgate.net

A thorough review of available scientific literature did not yield specific research findings on the use of this compound (HFMIP) for the applications outlined in sections 5.2.1 (Solubilization of Peptides) and 5.2.2 (Monomerization of Beta-Sheet Protein Aggregates). The existing body of research predominantly credits a related compound, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), for these biochemical applications.

Applications in Biochemistry

Peptide Synthesis Applications

Current scientific literature does not provide significant evidence or detailed studies on the application of this compound in the core processes of peptide synthesis. While its analog, HFIP, is recognized for its utility in improving the solubility of aggregating peptides and aiding in the synthesis of difficult sequences, similar research and applications for HFMIP are not documented in readily accessible scientific databases. The role of HFMIP as a solvent or additive in coupling, deprotection, or cleavage steps of solid-phase or solution-phase peptide synthesis has not been a subject of published research.

Spectroscopic Characterization Techniques

While basic spectral data for HFMIP are available in certain databases, in-depth research articles detailing its spectroscopic properties are limited. This presents a challenge in providing a thorough analysis as outlined in the subsequent sections.

Fourier Transform Infrared (FTIR) Spectroscopy

Although an FTIR spectrum for this compound is available in spectral databases, detailed analyses and specific research findings regarding its FTIR characteristics are not extensively published. spectrabase.com

Absorption Cross-Section Measurements

Specific studies detailing the infrared absorption cross-section measurements for this compound could not be located in the public domain. This information is crucial for quantitative analysis and atmospheric modeling, yet research in this specific area for HFMIP appears to be unpublished.

Conformational Analysis (Trans and Gauche Conformers)

Detailed conformational analyses of HFMIP using FTIR spectroscopy, including the identification and characterization of trans and gauche conformers, are not available in the reviewed literature. Such studies, which are available for the related compound HFIP, are essential for understanding the molecule's structural dynamics and intermolecular interactions. scholarsportal.inforesearchgate.netresearchgate.net

Temperature Dependence of Absorption Peaks

No research was found that investigates the effect of temperature on the FTIR absorption peaks of this compound. These studies are vital for understanding the compound's thermodynamic properties and the stability of its conformers at different temperatures.

Raman Spectroscopy

Nuclear Overhauser Effect (NOE) Spectroscopy in Solvent-Peptide Interactions

Following a comprehensive review of scientific literature, no specific research findings or data tables were identified regarding the application of this compound (HFMIP) in Nuclear Overhauser Effect (NOE) spectroscopy for the study of solvent-peptide interactions.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule or between interacting molecules, such as a solvent and a peptide. nih.gov Intermolecular NOEs provide direct evidence of close contact (typically within 5 Å) and are invaluable for characterizing the specific interaction sites between a solvent and a solute peptide. nih.gov

While studies extensively document the use of the structurally similar fluorinated alcohol, 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP), in NOE-based studies to probe peptide conformations and solvent interactions, equivalent research utilizing HFMIP is not present in the available literature. nih.govacs.org For example, intermolecular NOEs between the fluorine atoms of HFIP and the protons of the Trp-cage peptide have been measured to understand how the co-solvent arranges around the peptide in aqueous mixtures. nih.govacs.org Such studies are crucial for elucidating the mechanisms by which fluorinated alcohols influence peptide secondary structure, often promoting helical conformations. researchgate.net

However, the specific interactions and structural influence of this compound on peptides, as studied by NOE spectroscopy, remain an unaddressed area in the reviewed scientific literature. Therefore, no detailed research findings or corresponding data tables for this specific compound can be provided.

Computational and Theoretical Studies of Hfmip

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These computational methods can elucidate electronic structure, molecular geometry, and energetic properties, providing a deeper understanding of a compound's reactivity and interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like HFMIP, DFT calculations would be instrumental in predicting a variety of its properties. Such calculations have been effectively used to study related molecules, providing a basis for understanding the effects of fluorination on molecular properties.

Theoretical infrared (IR) spectra, predictable through DFT calculations, can provide a vibrational fingerprint of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the functional groups within HFMIP. While experimental IR spectra for HFMIP are available, detailed theoretical predictions and their corresponding assignments from DFT calculations are not prominently featured in the reviewed literature.

Table 1: Hypothetical DFT-Predicted Vibrational Frequencies for HFMIP

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| CH₃ Rock | Data not available | Data not available |

Note: This table is illustrative of the data that would be generated from DFT calculations; specific values for HFMIP are not available in the searched literature.

The presence of rotatable bonds in HFMIP, such as the C-C and C-O bonds, gives rise to different spatial arrangements of its atoms, known as conformers. DFT calculations are crucial for determining the relative energies of these conformers, identifying the most stable (lowest energy) conformation, and calculating the energy barriers for conversion between them. For the analogous compound HFIP, studies have identified different stable conformers and analyzed their relative energies. A similar analysis for HFMIP would be invaluable for understanding its structural preferences.

The hydroxyl group in HFMIP allows it to act as a hydrogen bond donor, a property that is significantly influenced by the presence of the electron-withdrawing trifluoromethyl groups. DFT calculations can be employed to model the formation of hydrogen-bonded complexes between HFMIP and other molecules (as either a donor or acceptor). These calculations can provide quantitative measures of the hydrogen bond strength, such as the interaction energy and the geometry of the hydrogen bond. Studies on HFIP have shown that fluorination enhances its hydrogen bond donating ability.

In the condensed phase, HFMIP molecules can self-associate to form clusters of varying sizes (dimers, trimers, etc.) through hydrogen bonding. DFT calculations can be used to investigate the stability of these clusters. By calculating the binding energies of different cluster configurations, it is possible to predict the preferred cluster sizes and structures. Research on HFIP has demonstrated that it forms stable hydrogen-bonded clusters, and similar theoretical studies on HFMIP would shed light on its aggregation behavior.

Table 2: Hypothetical Cluster Binding Energies for HFMIP

| Cluster Size | Configuration | Calculated Binding Energy (kJ/mol) |

| Dimer | Linear | Data not available |

| Dimer | Cyclic | Data not available |

| Trimer | Linear | Data not available |

| Trimer | Cyclic | Data not available |

Note: This table represents the type of data that could be obtained from cluster stability analysis; specific values for HFMIP are not available in the searched literature.

Kinetic and Mechanistic Investigations

Computational studies can also be pivotal in elucidating the kinetics and mechanisms of chemical reactions involving HFMIP. By mapping the potential energy surface of a reaction, key transition states can be identified, and activation energies can be calculated. This information is vital for understanding the reaction pathways and predicting reaction rates. While HFMIP is used as a solvent and a reactant in various chemical transformations, detailed kinetic and mechanistic investigations at a computational level are not widely reported in the available literature. Such studies would be beneficial for optimizing reaction conditions and designing new synthetic routes involving this fluorinated alcohol.

Gas-Phase Reactions with Atmospheric Radicals

The atmospheric fate of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP) is largely determined by its gas-phase reactions with key atmospheric radicals, such as the hydroxyl radical (OH) and chlorine atoms (Cl). Computational and experimental studies have been conducted to quantify the kinetics of these reactions, providing crucial data for atmospheric modeling.

The reaction between HFMIP and the hydroxyl radical is a significant atmospheric removal process. Kinetic studies have focused on measuring the rate of this reaction under various temperature conditions to understand its environmental persistence.

The rate coefficients for the gas-phase reaction of OH radicals with HFMIP have been determined experimentally over a temperature range of 268 to 363 K. Using a relative rate experimental technique, researchers measured the kinetics of the reaction. At 298 K, the rate coefficient was determined to be (7.07 ± 1.21) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. The measurements across the specified temperature range provide the basis for understanding how the reaction rate varies with atmospheric temperature.

Table 1: Rate Coefficients for the Reaction of HFMIP with OH Radicals

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 268 | Data not individually specified in source |

| 298 | (7.07 ± 1.21) × 10⁻¹⁵ |

| 363 | Data not individually specified in source |

Source: J Phys Chem A. 2021, 125(2), 523-535.

Based on the temperature-dependent rate coefficient measurements, the Arrhenius expression for the reaction of HFMIP with OH radicals has been derived. This expression provides a mathematical formulation of the temperature dependence of the reaction rate. The obtained Arrhenius expression is kOH = (1.50 ± 0.21) × 10⁻¹² exp[-(1650 ± 95)/T] cm³ molecule⁻¹ s⁻¹.

In addition to reacting with OH radicals, HFMIP can also be degraded in the atmosphere through reactions with chlorine atoms, which can be present in marine and coastal areas.

Experimental measurements of the rate coefficients for the reaction between HFMIP and Cl atoms have been conducted over the temperature range of 268 to 363 K. Similar to the OH radical studies, a relative rate method was employed. The rate coefficient for the reaction with Cl atoms at 298 K was measured to be (2.85 ± 0.54) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹.

Table 2: Rate Coefficients for the Reaction of HFMIP with Cl Atoms

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 268 | Data not individually specified in source |

| 298 | (2.85 ± 0.54) × 10⁻¹⁴ |

| 363 | Data not individually specified in source |

Source: J Phys Chem A. 2021, 125(2), 523-535.

The temperature dependence of the rate coefficient for the reaction of HFMIP with Cl atoms is described by the Arrhenius expression derived from experimental data. The determined expression is kCl = (4.15 ± 0.61) × 10⁻¹² exp[-(1680 ± 100)/T] cm³ molecule⁻¹ s⁻¹.

Reaction with Cl Atoms

Computational Kinetic Calculations of this compound

Computational kinetic calculations have been employed to investigate the gas-phase reactions of this compound (HFMIP), particularly its reactions with OH radicals and Cl atoms. acs.org These theoretical studies provide detailed insights into the reaction mechanisms and dynamics, complementing experimental findings. acs.org

Level of Theory (e.g., M06-2X/MG3S//M06-2X/6-31+G(d,p))

The theoretical calculations for the reactions of HFMIP with OH radicals and Cl atoms were conducted using a high level of theory to ensure accuracy. acs.org Specifically, the M06-2X hybrid meta-GGA density functional was utilized. acs.orgresearchgate.net Geometries of reactants, transition states, and products were optimized using the M06-2X functional with the 6-31+G(d,p) basis set. acs.org To further refine the energies, single-point energy calculations were performed at the M06-2X/MG3S level of theory. acs.org This dual-level approach, denoted as M06-2X/MG3S//M06-2X/6-31+G(d,p), is a common strategy in computational chemistry to achieve a balance between computational cost and accuracy. acs.org

Table 1: Computational Methodology Details

| Component | Specification |

|---|---|

| Geometry Optimization | M06-2X/6-31+G(d,p) |

| Single-Point Energy | M06-2X/MG3S |

Small Curvature Tunneling Corrections

To account for quantum mechanical tunneling, especially the passage of a hydrogen atom through the activation barrier, Small Curvature Tunneling (SCT) corrections were incorporated into the CVT calculations. acs.orgresearchgate.net Tunneling is a significant factor in hydrogen abstraction reactions, particularly at lower temperatures, and neglecting it can lead to underestimation of the reaction rates. researchgate.netnih.gov The SCT method is a multidimensional tunneling correction that considers the reaction path curvature, offering a more realistic representation of the tunneling effect compared to one-dimensional corrections. researchgate.netnih.govnih.gov The combination of CVT with SCT corrections provides a robust theoretical framework for calculating accurate rate coefficients over a wide range of temperatures. acs.orgresearchgate.net

Branching Ratio Analysis of H-Abstraction Pathways

Computational studies reveal that hydrogen abstraction from the –CH₃ group is the dominant reaction channel. acs.org This pathway is found to be more favorable than abstraction from the –OH group. acs.org The formation of a primary radical by removing a hydrogen from the methyl group is kinetically preferred.

Table 2: Summary of H-Abstraction Pathways

| Pathway | Description | Favorability |

|---|---|---|

| Channel 1 | H-Abstraction from the methyl (–CH₃) group | More favorable, dominant channel acs.org |

| Channel 2 | H-Abstraction from the hydroxyl (–OH) group | Less favorable channel acs.org |

Molecular Dynamics Simulations of this compound (HFMIP)

Computational and theoretical studies, particularly molecular dynamics (MD) simulations, provide valuable insights into the behavior of this compound (HFMIP), its interactions with other molecules, and its influence on complex systems. These simulations offer a microscopic view of molecular interactions that can be difficult to observe experimentally.

Peptide-HFMIP-Water Interactions in Nanoconfinement

Molecular dynamics simulations have been employed to investigate the interactions between peptides, HFMIP, and water within a confined nanoscale environment. In one such study, the peptide Trp-cage was dissolved in a 28% HFMIP-water mixture and confined within a nanosphere with a radius of 4.2 nm. nih.gov To create a thermal buffer, this nanosphere was submerged in liquid neopentane. nih.gov

The simulations revealed that the properties of the liquid system are significantly influenced by the interactions of the molecules with the confining surface. nih.gov These interactions can lead to pronounced layering of the liquid at the liquid-solid interface and result in anomalous diffusion. nih.gov Specifically, the translational diffusion of molecules can be slowed by as much as an order of magnitude and become highly anisotropic due to interactions with the confining surface. nih.gov

The study calculated the conformation of the peptide, the distribution of solvent components around it, and the number and duration of contacts with solvent molecules. nih.gov These results were then compared to previous findings for the same system in a bulk (non-nanocontained) environment. nih.gov

Table 1: Simulation System Parameters for Peptide-HFMIP-Water Interactions in Nanoconfinement

| Component | Details |

| Peptide | Trp-cage |

| Solvent | 28% this compound (HFMIP) in water |

| Confinement | Nanosphere with a 4.2 nm radius |

| Thermal Buffer | Liquid neopentane |

| Temperature | 298 K |

Solvent Demixing Phenomena

A significant finding from the molecular dynamics simulations of the Trp-cage peptide in the HFMIP-water mixture under nanoconfinement was the demixing of the solvent. nih.gov The HFMIP-water mixture was observed to separate, with a majority of the fluoroalcohol molecules becoming strongly associated with the walls of the nanosphere. nih.gov

The remaining HFMIP molecules were found to interact with the peptide and with each other in the interior of the nanoshell. nih.gov This demixing phenomenon highlights the substantial impact of nanoscale confinement on the behavior of this solvent system. The diffusion of HFMIP molecules near the surface of the nanoshell was limited and occurred over a small volume. nih.gov In contrast, the diffusion of HFMIP in the center of the nanoshell was more wide-ranging. nih.gov Conversely, the diffusion of water in the solvent mixture appeared to be equivalent throughout the shell. nih.gov

Table 2: Observed Solvent Behavior in Nanoconfinement

| Solvent Component | Observed Behavior |

| This compound (HFMIP) | - Strong association with the walls of the nanosphere- Limited diffusion near the nanosphere surface- More wide-ranging diffusion in the center of the nanoshell |

| Water | - Equivalent diffusion throughout the shell |

Intermolecular Nuclear Overhauser Effects (NOEs)

Intermolecular Nuclear Overhauser Effects (NOEs) between a solute and solvent molecules are a valuable tool for diagnosing the interactions between peptide solutes and the components of fluorinated alcohol-water mixtures. nih.gov All-atom molecular dynamics simulations have been used to predict these NOEs and compare them with experimental observations. nih.gov

In studies of the Trp-cage peptide in a 30% hexafluoro-2-propanol (HFIP)-water mixture, the solvent-peptide intermolecular ¹H{¹⁹F} NOEs predicted from the simulations were compared to those observed experimentally. nih.gov At a temperature of 278 K, the majority of NOEs between the hexafluoro-2-propanol cosolvent and the protons of the peptide were found to be negative and were reasonably well-predicted by the simulations. nih.gov The diffusion of system components is a critical aspect of intermolecular nuclear spin relaxation, and the confinement at the nanoscale significantly influences this, as seen in the altered diffusion patterns of HFMIP. nih.gov

Table 3: Summary of Intermolecular NOE Simulation Findings

| Parameter | Finding |

| System | Trp-cage peptide in 30% HFIP-water |

| Technique | All-atom molecular dynamics simulations |

| Observed Effect | Negative intermolecular NOEs between HFIP and peptide protons at 278 K |

| Correlation | Simulation predictions showed reasonable agreement with experimental observations |

Environmental Aspects and Atmospheric Chemistry of Hfmip

Atmospheric Fate and Degradation Pathways

The persistence of HFMIP in the atmosphere is primarily limited by its reactivity with naturally occurring oxidants. The dominant removal process on a global scale is its reaction with OH radicals, which are ubiquitous in the troposphere.

The gas-phase reaction with OH radicals is the main atmospheric sink for HFMIP. gdckothapeta.edu.in Experimental studies have determined the rate coefficient for this reaction at 298 K to be (7.07 ± 1.21) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. gdckothapeta.edu.innih.govacs.org The temperature dependence of this reaction over a range of 268–363 K is described by the Arrhenius expression:

kOH = (7.84 ± 0.75) × 10⁻¹⁴ exp[-(717 ± 59)/T] cm³ molecule⁻¹ s⁻¹ gdckothapeta.edu.innih.gov

Theoretical calculations indicate that the reaction proceeds via hydrogen abstraction, with the H-abstraction from the methyl (CH₃) group being the more favorable pathway compared to abstraction from the hydroxyl (OH) group. gdckothapeta.edu.innih.govacs.org

| Parameter | Value |

|---|---|

| kOH at 298 K (cm³ molecule⁻¹ s⁻¹) | (7.07 ± 1.21) × 10⁻¹⁵ |

| Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | (7.84 ± 0.75) × 10⁻¹⁴ exp[-(717 ± 59)/T] |

In addition to reacting with OH radicals, HFMIP can also be degraded by chlorine atoms. This pathway can be of importance in specific atmospheric environments, such as the marine boundary layer, where Cl atom concentrations can be significant. The experimentally measured rate coefficient for the reaction of HFMIP with Cl atoms at 298 K is (2.85 ± 0.54) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. gdckothapeta.edu.innih.govacs.org

The temperature dependence for this reaction between 268 K and 363 K is given by the Arrhenius expression:

kCl = (3.21 ± 0.45) × 10⁻¹² exp[-(1395 ± 83)/T] cm³ molecule⁻¹ s⁻¹ gdckothapeta.edu.innih.gov

| Parameter | Value |

|---|---|

| kCl at 298 K (cm³ molecule⁻¹ s⁻¹) | (2.85 ± 0.54) × 10⁻¹⁴ |

| Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | (3.21 ± 0.45) × 10⁻¹² exp[-(1395 ± 83)/T] |

The atmospheric lifetime of a compound is a crucial metric for assessing its environmental impact. It is defined as the average time a molecule remains in the atmosphere before being removed. The lifetime (τ) is determined by the rates of its primary removal processes.

The lifetime of HFMIP with respect to its reaction with OH radicals (τ_OH) can be calculated using the following equation:

τ_OH = 1 / (kOH[OH])

Using the measured rate coefficient at 298 K and a globally averaged tropospheric OH radical concentration of 1.0 × 10⁶ molecules cm⁻³, the atmospheric lifetime of HFMIP due to this reaction is estimated to be approximately 3 days. gdckothapeta.edu.in This short lifetime indicates that the compound is removed from the atmosphere relatively quickly. gdckothapeta.edu.in

Similarly, the lifetime with respect to reaction with Cl atoms (τ_Cl) is calculated as:

τ_Cl = 1 / (kCl[Cl])

Considering a typical Cl atom concentration in the marine boundary layer of 1 × 10⁴ atoms cm⁻³, the local lifetime would be significantly longer than the lifetime with respect to OH radicals, confirming that the reaction with OH is the dominant global loss process. The cumulative atmospheric lifetime, considering both removal pathways, is therefore overwhelmingly controlled by the OH radical reaction.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies Employing HFMIP

Future research is anticipated to expand the utility of HFMIP in organic synthesis, moving beyond its current applications. A key area of development will likely be its use as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) for the analysis of oligonucleotides. nih.govnih.gov Studies have shown that HFMIP can significantly outperform other fluorinated alcohols, like hexafluoroisopropanol (HFIP), when used with more hydrophobic ion-pairing agents. nih.govnih.gov This suggests a promising direction for developing new analytical methods with enhanced sensitivity and resolution for complex biomolecules.

Further exploration into HFMIP's role as a reactant is also warranted. For instance, it can be used to synthesize ethyl zinc fluoroalkoxide complexes and vanadium-alkylidene complexes. sigmaaldrich.com The development of new synthetic routes leveraging HFMIP as a building block for complex fluorinated molecules is a viable area for future research. The unique electronic properties conferred by the two trifluoromethyl groups make it an attractive synthon for creating novel pharmaceuticals and materials.

Exploration of HFMIP in Catalysis and Reaction Media Engineering

HFMIP's distinct solvent properties, such as its strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, make it a compelling medium for a variety of chemical transformations. researchgate.netnih.gov Its capacity to stabilize ionic intermediates and facilitate proton transfer opens doors for its application in a wider range of catalytic reactions. researchgate.netnih.gov Future work should focus on systematically investigating the effect of HFMIP on different classes of reactions, including C-H functionalization, where similar fluorinated alcohols have shown remarkable success. researchgate.netnih.gov

The engineering of reaction media using HFMIP as a component is another promising research direction. Its miscibility with water and many organic solvents allows for the creation of tunable solvent systems with tailored properties. wikipedia.org Research into binary and ternary solvent systems containing HFMIP could lead to the development of "green" and highly efficient reaction media that enhance reaction rates and selectivities while simplifying product isolation. The reusability of HFMIP in certain synthetic protocols has been demonstrated, and further studies are needed to expand its application as a recyclable solvent, which is crucial for sustainable industrial processes. researchgate.netresearchgate.net

Advanced Spectroscopic Probes for HFMIP-Mediated Processes

To fully understand and optimize the role of HFMIP in chemical processes, advanced spectroscopic techniques are indispensable. Future research should employ a combination of spectroscopic methods to probe the intricate interactions between HFMIP, reactants, and catalysts at a molecular level.